molecular formula C17H13Br2NO B2831902 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline CAS No. 860783-95-5

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Cat. No.: B2831902
CAS No.: 860783-95-5
M. Wt: 407.105
InChI Key: OGYRHQCVTJANPO-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methoxy group at the 4 position of the phenyl ring, and a methyl group at the 3 position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline typically involves the oxidative aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. This process is mediated by iodine in methanol, resulting in the formation of the desired quinoline derivative in high yield and purity . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 6,8-dibromo-4-methoxyquinoline derivatives are coupled with excess arylvinylboronic acids to produce the corresponding 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the bromine atoms or other substituents on the quinoline ring.

    Substitution: The bromine atoms at the 6 and 8 positions can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline involves its interaction with molecular targets in biological systems. The bromine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its substituents, which can influence its reactivity and potential applications. The presence of both bromine atoms and a methoxy group provides distinct chemical properties that can be leveraged in various research and industrial applications.

Biological Activity

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a polybrominated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine atoms at positions 6 and 8, a methoxyphenyl group at position 2, and a methyl group at position 3. Its molecular formula is C18H16Br2NC_{18}H_{16}Br_2N, with a molecular weight of approximately 396.14 g/mol. The unique structural features of this compound contribute to its potential applications in various therapeutic areas.

Anticancer Activity

Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit the activity of specific kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors, potentially inhibiting their activity and affecting cellular signaling pathways. For instance, it may interfere with the function of kinases that are critical for tumor growth and survival.

Antimicrobial Activity

The compound also exhibits significant antimicrobial effects against various pathogens, including bacteria and fungi. Quinoline derivatives have historically shown promise in combating infections due to their ability to disrupt microbial processes .

Structure-Activity Relationship (SAR)

The structural features of this compound enhance its biological activity. The presence of bromine atoms increases electrophilicity, facilitating interactions with biological targets. The methoxy group contributes to electron donation, which can enhance binding affinities to certain receptors or enzymes.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with other quinoline derivatives is essential:

Compound NameStructure FeaturesNotable Properties
6-Bromoquinoline Bromine at position 6Antimicrobial activity
4-Methoxyquinoline Methoxy group at position 4Anticancer properties
3-Methylquinoline Methyl group at position 3Basic quinoline structure
6,8-Dibromo-4-methoxyquinoline Bromines at positions 6 and 8; methoxy at 4Enhanced electron density
6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline Chlorine instead of bromineDifferent reactivity profile

This table highlights how the unique combination of two bromine atoms and a methoxyphenyl group distinguishes this compound from others in its class, potentially enhancing its biological activity.

Case Studies

Several studies have reported on the biological activity of quinoline derivatives similar to this compound:

  • Anticancer Studies : A series of quinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations, indicating potent anticancer activity .
  • Antimicrobial Evaluations : In vitro assays demonstrated that quinoline derivatives possess significant antimicrobial properties against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) were reported in the low micromolar range .

Properties

IUPAC Name

6,8-dibromo-2-(4-methoxyphenyl)-3-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO/c1-10-7-12-8-13(18)9-15(19)17(12)20-16(10)11-3-5-14(21-2)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYRHQCVTJANPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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